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Compound of Interest

Compound Name: 2H-chromene-3-carbonitrile

Cat. No.: B111033 Get Quote

An In-depth Technical Guide to the Physicochemical Properties and Structural Analysis of 2H-
Chromene-3-carbonitrile

Abstract
2H-chromene-3-carbonitrile is a heterocyclic compound featuring a benzopyran core fused

with a nitrile functional group. This scaffold is recognized as a "privileged structure" in medicinal

chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically

active molecules. Its unique electronic and structural characteristics make it a focal point in the

development of novel therapeutics and advanced materials. This guide provides a

comprehensive examination of the synthesis, physicochemical properties, and detailed

structural analysis of 2H-chromene-3-carbonitrile. We delve into the causality behind

synthetic strategies, present robust protocols for its characterization through various

spectroscopic and crystallographic techniques, and discuss its reactivity and significance in the

field of drug discovery. The methodologies described herein are presented as self-validating

systems, ensuring scientific rigor and reproducibility for researchers in the field.

Introduction: The Significance of the Chromene
Scaffold
The chromene nucleus, an oxygen-containing heterocyclic motif, is a cornerstone in the

architecture of numerous natural products and synthetic compounds of pharmacological

importance. Derivatives of the chromene family exhibit a remarkable spectrum of biological
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activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. 2H-
chromene-3-carbonitrile (CAS: 57543-66-5) distinguishes itself as a particularly valuable

synthetic intermediate. The strategic placement of the electron-withdrawing nitrile group and

the reactive double bond within the pyran ring provides multiple sites for chemical modification,

enabling the construction of complex molecular libraries for drug screening and development.

Furthermore, its fluorescent properties have led to its use in the development of probes for bio-

imaging and in material science applications.

Synthesis and Mechanistic Considerations
The primary and most classic route to synthesizing chromene derivatives involves the

Knoevenagel condensation of a salicylaldehyde with an active methylene compound, such as

malononitrile, followed by an intramolecular cyclization.

Causality of Experimental Choices
The outcome of the reaction between salicylaldehyde and malononitrile is exquisitely sensitive

to the chosen experimental conditions. This sensitivity is a critical consideration for any

researcher aiming to achieve a high yield of the desired 2H-chromene-3-carbonitrile product

while minimizing side reactions.

Catalyst Selection: The reaction is typically base-catalyzed. The choice of base dictates the

reaction rate and pathway.

Weak Bases (e.g., Piperidine, Triethylamine): These are commonly used to facilitate the

initial Knoevenagel condensation. They are strong enough to deprotonate the active

methylene group of malononitrile, initiating the condensation, but mild enough to prevent

undesired side reactions.

Stronger Bases or Alternative Conditions: The use of different catalysts or conditions like

ultrasound activation can alter the reaction course, sometimes leading to the formation of

dimers or other heterocyclic systems. Studies have shown that catalyst-free conditions

using ultrasound can produce dimers in high yields, demonstrating that energy input can

be as influential as a chemical catalyst.

Solvent and Temperature: The choice of solvent (e.g., ethanol, isopropanol, THF) and

reaction temperature influences reactant solubility and reaction kinetics. Refluxing is often
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employed to drive the reaction to completion. However, a delicate control of temperature is

crucial, as excessive heat can promote the formation of thermodynamically more stable, but

undesired, byproducts.

Stoichiometry: The molar ratio of salicylaldehyde to malononitrile is a determining factor.

While a 1:1 ratio is theoretically required for 2H-chromene-3-carbonitrile, an excess of

malononitrile can lead to the formation of adducts like 2-(2-amino-3-cyano-4H-chromen-4-

yl)malononitrile.

General Synthetic Protocol
This protocol describes a standard laboratory synthesis of a chromene derivative.

Reactant Preparation: To a round-bottom flask, add salicylaldehyde (1 equivalent) dissolved

in a suitable solvent such as absolute ethanol.

Addition of Reagents: Add malononitrile (1 equivalent) to the solution.

Catalysis: Introduce a catalytic amount of a weak base, such as piperidine or triethylamine

(e.g., 0.1 equivalents).

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction

progress via Thin Layer Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the

solution.

Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual

reactants, and purify further by recrystallization to obtain the final product.

Validation: Confirm the structure and purity of the synthesized compound using the analytical

methods detailed in Section 4.

Physicochemical Properties
The fundamental physical and chemical properties of 2H-chromene-3-carbonitrile are

summarized below. These data are essential for its handling, storage, and application in further

synthetic work.
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Property Value Reference(s)

CAS Number 57543-66-5

Molecular Formula C₁₀H₇NO

Molecular Weight 157.17 g/mol

Appearance White crystalline powder

Melting Point 38-42 °C

Purity ≥ 97-99% (typically by HPLC)

Storage Conditions
Store at 0-8 °C, sealed in a dry

environment

Structural Analysis: A Multi-Technique Approach
The unambiguous characterization of 2H-chromene-3-carbonitrile is achieved through a

combination of spectroscopic and analytical techniques. This workflow represents a self-

validating system where each method provides complementary information to confirm the

molecular structure.
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Caption: Knoevenagel condensation of salicylaldehyde and malononitrile.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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